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Sodium 17-oxo(2,4,16,16-~2~H_4_)estra-1,3,5(10)-trien-3-yl sulfate

Cat. No.: B1429348
CAS No.: 285979-80-8
M. Wt: 376.4 g/mol
InChI Key: VUCAHVBMSFIGAI-IGBMKMNFSA-M
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Description

Chemical Synthesis Pathways for Deuterated Estrone (B1671321) Derivatives

The preparation of deuterated estrone derivatives can be achieved through various synthetic routes. A common approach involves the use of a deuterated reagent to introduce the isotope at specific positions on the estrone molecule. For the synthesis of Estrone-d4, which is deuterated at positions 2, 4, 16, and 16, a combination of acid-catalyzed aromatic deuteration and base-catalyzed deuteration at the C-16 position is typically employed.

The initial step often involves the deuteration of the A-ring of estrone at the C-2 and C-4 positions. This can be accomplished through an electrophilic aromatic substitution reaction using a deuterated acid, such as deuterated trifluoroacetic acid (CF₃COOD), which facilitates the exchange of hydrogen for deuterium (B1214612) on the electron-rich aromatic ring.

Following the A-ring deuteration, the two deuterium atoms at the C-16 position are introduced. This is generally achieved by taking advantage of the acidity of the protons alpha to the carbonyl group at C-17. Treatment of the deuterated estrone with a strong base in the presence of a deuterium source, such as deuterium oxide (D₂O), leads to the formation of an enolate, which is then quenched with a deuterated proton source to yield the 16,16-dideuterated product.

The final step in the synthesis of the complete molecule is the sulfation of the 3-hydroxyl group of the now tetradeuterated estrone. This is a critical step that renders the molecule water-soluble. A common method for the sulfation of steroids is the use of a sulfating agent such as a pyridine-sulfur trioxide complex or tributylsulfoammonium betaine (TBSAB). These reagents react with the phenolic hydroxyl group at the 3-position to form the corresponding sulfate (B86663) ester. The reaction is typically carried out in an aprotic solvent. Following the sulfation, the product is converted to its sodium salt by treatment with a sodium-containing base, such as sodium bicarbonate or sodium hydroxide (B78521), to yield the final product, Estrone-d4 3-Sulfate Sodium Salt.

Strategies for Site-Specific Deuterium Labeling

Achieving site-specific deuterium labeling is crucial for the utility of the final compound as an internal standard. The strategies employed are based on the differential reactivity of the various positions on the estrone molecule.

Aromatic Ring Deuteration: The positions ortho and para to the hydroxyl group on the A-ring of estrone (C-2 and C-4) are activated towards electrophilic substitution. This allows for their selective deuteration using deuterated acids. The reaction conditions, such as temperature and reaction time, can be optimized to ensure high levels of deuterium incorporation at these specific sites.

α-Carbonyl Deuteration: The protons on the carbon atom adjacent to the carbonyl group at C-17 (the C-16 position) are acidic and can be removed by a base to form an enolate. This provides a straightforward method for introducing deuterium at this position by quenching the enolate with a deuterium source. The use of a deuterated solvent system ensures that the enolate is protonated with deuterium. This process can be repeated to achieve dideuteration at the C-16 position.

The combination of these two strategies allows for the precise and high-yield synthesis of estrone with deuterium atoms at the desired 2, 4, 16, and 16 positions.

Characterization of Isotopic Purity in Synthesized Standards

The characterization of the isotopic purity of synthesized standards like Estrone-d4 3-Sulfate Sodium Salt is of paramount importance to ensure their reliability in quantitative analyses. The primary techniques used for this purpose are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a powerful tool for determining the isotopic enrichment of a labeled compound. By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the degree of deuterium incorporation can be accurately determined. The mass spectrum of Estrone-d4 3-Sulfate will show a molecular ion peak that is four mass units higher than that of the unlabeled compound, confirming the presence of the four deuterium atoms. The relative intensities of the isotopic peaks can be used to calculate the percentage of isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR (proton NMR) and ²H NMR (deuterium NMR), is instrumental in confirming the positions of the deuterium labels. In the ¹H NMR spectrum of Estrone-d4 3-Sulfate, the signals corresponding to the protons at the C-2, C-4, and C-16 positions will be absent or significantly reduced in intensity, providing direct evidence of successful deuteration at these sites. Conversely, the ²H NMR spectrum will show signals at the chemical shifts corresponding to these positions, confirming the presence of deuterium.

The combination of these analytical techniques provides a comprehensive characterization of the isotopic purity and structural integrity of the synthesized Estrone-d4 3-Sulfate Sodium Salt.

Data Tables

Table 1: Key Specifications of Estrone-d4 3-Sulfate Sodium Salt

ParameterSpecification
Chemical Formula C₁₈H₁₇D₄NaO₅S
Molecular Weight 376.44 g/mol
Isotopic Purity ≥95 atom % D
Chemical Purity ≥99% (CP)
Appearance White to Off-White Solid
Solubility Soluble in Water and Methanol

Table 2: Analytical Techniques for Characterization

TechniquePurposeKey Findings
High-Resolution Mass Spectrometry (HR-MS) Determination of isotopic enrichment and molecular weight confirmation.Confirms the mass shift of +4 Da compared to the unlabeled compound. Allows for the calculation of isotopic purity based on the relative abundance of isotopic peaks.
Proton Nuclear Magnetic Resonance (¹H NMR) Verification of the site of deuteration.Absence or significant reduction of proton signals at the C-2, C-4, and C-16 positions.
Deuterium Nuclear Magnetic Resonance (²H NMR) Confirmation of deuterium incorporation.Presence of deuterium signals at the chemical shifts corresponding to the C-2, C-4, and C-16 positions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21NaO5S B1429348 Sodium 17-oxo(2,4,16,16-~2~H_4_)estra-1,3,5(10)-trien-3-yl sulfate CAS No. 285979-80-8

Properties

CAS No.

285979-80-8

Molecular Formula

C18H21NaO5S

Molecular Weight

376.4 g/mol

IUPAC Name

sodium [(8R,9S,13S,14S)-2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl] sulfate

InChI

InChI=1S/C18H22O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,15-,16+,18+;/m1./s1/i3D,7D2,10D;

InChI Key

VUCAHVBMSFIGAI-IGBMKMNFSA-M

Isomeric SMILES

[2H]C1=CC2=C(CCC3C2CCC4(C3CC(C4=O)([2H])[2H])C)C(=C1OS(=O)(=O)[O-])[2H].[Na+]

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+]

Pictograms

Health Hazard

Origin of Product

United States

Derivatization:the Resulting Free Estrogen is Still Not Ideal for Gc Analysis Due to Its Polar Hydroxyl Groups. Derivatization is Employed to Convert These Polar Groups into Less Polar, More Volatile, and More Thermally Stable Derivatives.researchgate.netthe Most Common Strategy is Silylation, Which Replaces the Active Hydrogens on Hydroxyl Groups with a Trimethylsilyl Tms Group.sigmaaldrich.comreagents Such As N,o Bis Trimethylsilyl Trifluoroacetamide Bstfa , Often with a Catalyst Like Trimethylchlorosilane Tmcs , Are Widely Used for This Purpose.researchgate.netsigmaaldrich.comthe Reaction Converts the Estrogen into Its Tms Ether Derivative, Which Exhibits Excellent Properties for Gc Ms Analysis.nih.gov

Stable Isotope Dilution (SID) Mass Spectrometry Methodologies

Stable Isotope Dilution (SID) coupled with mass spectrometry (MS) is a gold standard for the accurate quantification of endogenous molecules, including steroid hormones. This approach utilizes stable isotope-labeled compounds, such as Estrone-d4 3-Sulfate Sodium Salt, as internal standards to achieve high precision and accuracy.

The fundamental principle of SID-MS involves the addition of a known quantity of a stable isotope-labeled version of the analyte to a sample at the beginning of the analytical process. irisotope.com Estrone-d4 3-Sulfate Sodium Salt is a deuterated analog of Estrone (B1671321) 3-Sulfate, meaning it is chemically identical to the target analyte but has four deuterium (B1214612) atoms, making it heavier. veeprho.com

This labeled internal standard behaves identically to its unlabeled, endogenous counterpart throughout sample preparation, including extraction, purification, and chromatographic separation. iaea.org Consequently, any loss of the analyte during these steps is mirrored by a proportional loss of the internal standard.

During mass spectrometry analysis, the instrument distinguishes between the analyte and the internal standard based on their mass-to-charge ratio. irisotope.com By measuring the ratio of the signal from the endogenous analyte to that of the known amount of the labeled internal standard, an accurate and precise concentration of the analyte in the original sample can be determined. nih.gov This ratiometric measurement effectively corrects for variations that can occur during sample handling and analysis.

Biological samples like serum and plasma are complex matrices containing numerous substances that can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as the matrix effect. longdom.orgresearchgate.net This can lead to either ion suppression or enhancement, causing inaccurate quantification. researchgate.net

The use of a stable isotope-labeled internal standard, such as Estrone-d4 3-Sulfate Sodium Salt, is a highly effective strategy to mitigate these matrix effects. nih.govlongdom.org Because the labeled internal standard co-elutes with the analyte and shares identical physicochemical properties, it experiences the same degree of signal suppression or enhancement from the matrix components. longdom.org

By calculating the ratio of the analyte's signal to the internal standard's signal, the variability introduced by the matrix is normalized, leading to a significant improvement in analytical accuracy. nih.gov This ensures that the quantitative results are reliable and reflective of the true concentration of the analyte in the sample.

For an analytical method to be considered reliable, it must undergo a thorough validation process. When Estrone-d4 3-Sulfate Sodium Salt is used as an internal standard for the quantification of estrone sulfate, several key performance characteristics are evaluated.

The linearity of a method is its ability to produce results that are directly proportional to the concentration of the analyte. Methods using Estrone-d4 3-Sulfate Sodium Salt for estrone sulfate quantification have demonstrated excellent linearity over a defined concentration range. nih.gov

Precision refers to the closeness of repeated measurements and is assessed at two levels: intra-assay (within the same run) and inter-assay (between different runs). Accuracy is the closeness of the measured value to the true value. Validated methods typically show low coefficients of variation (CV) for precision and high accuracy. For example, one liquid chromatography-tandem mass spectrometry (LC-MS/MS) method reported intra- and inter-day precision and accuracy to be less than 10.5% and 5.0%, respectively. nih.gov Another study showed intra- and inter-assay precision for estrone-3-sulfate to be between 1.5% and 10.6%, with accuracy ranging from -9.8% to 9.6%. uliege.be

Table 1: Representative Precision and Accuracy Data for Estrone-3-Sulfate Quantification

ParameterQuality Control LevelIntra-Assay Precision (%CV)Inter-Assay Precision (%CV)Accuracy (% Bias)
Study 1 Low< 10.5%< 10.5%< 5.0%
Medium< 10.5%< 10.5%< 5.0%
High< 10.5%< 10.5%< 5.0%
Study 2 Low1.5% - 10.6%1.5% - 10.6%-9.8% to 9.6%
Medium1.5% - 10.6%1.5% - 10.6%-9.8% to 9.6%
High1.5% - 10.6%1.5% - 10.6%-9.8% to 9.6%

This table presents a summary of typical validation data from different studies and is for illustrative purposes.

The Lower Limit of Quantification (LLOQ) is the lowest concentration of an analyte that can be measured with acceptable precision and accuracy. For estrone sulfate, highly sensitive methods utilizing Estrone-d4 3-Sulfate Sodium Salt as an internal standard have achieved LLOQs in the low picogram per milliliter (pg/mL) to nanogram per milliliter (ng/mL) range. One LC-MS/MS method reported an LLOQ of 7.8 pg/mL for estrone sulfate. nih.gov Another study established an LLOQ of 0.2 ng/mL in human urine. nih.gov A separate method for quantifying several steroids, including estrone-3-sulfate, in serum achieved an LLOQ of 0.5 ng/mL. uliege.benih.gov

Table 2: Examples of LLOQ for Estrone Sulfate in Different Studies

StudyMatrixLLOQ
Study ASerum7.8 pg/mL
Study BHuman Urine0.2 ng/mL
Study CSerum0.5 ng/mL

This table provides examples of LLOQs from various published methods.

Extraction recovery measures the efficiency of the extraction process in isolating the analyte from the sample matrix. While the absolute recovery can vary, the use of a stable isotope-labeled internal standard like Estrone-d4 3-Sulfate Sodium Salt corrects for this variability. The recovery for estrone sulfate has been reported to be in the range of 93%-110% in some methods. nih.gov Another study reported extraction yields for estrone-3-sulfate ranging from 46.2% to 71.7%. uliege.be Even with variable yields, the consistent ratio between the analyte and the internal standard ensures that the final calculated concentration is accurate. nih.gov

Advanced Analytical Methodologies for Steroid Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone for the quantification of steroid conjugates due to its high specificity, sensitivity, and accuracy. nih.govtandfonline.com This technique is particularly well-suited for analyzing polar and thermally fragile molecules like estrogen sulfates, which can be challenging for other methods. The use of deuterated internal standards, such as Estrone-d4 3-Sulfate, is critical in LC-MS methodologies to ensure precise and reliable quantification by correcting for variations during sample preparation and analysis. uliege.be

Method Development for Quantitative Analysis of Estrogen Conjugates

The development of robust LC-MS methods for the quantitative analysis of estrogen conjugates is a multi-step process designed to achieve high reliability and sensitivity. nih.gov A foundational component of this process is the use of stable isotope-labeled internal standards, with Estrone-d4 3-Sulfate sodium salt serving as a common choice for the quantification of Estrone-3-Sulfate (E1S). uliege.be

Sample preparation is a critical first step. For biological matrices like serum or plasma, a simple protein precipitation is often employed to remove larger molecules that can interfere with the analysis. tandfonline.comuliege.benih.gov This is typically followed by solid-phase extraction (SPE), which cleans up the sample and concentrates the analytes of interest. nih.govunitedchem.com For instance, a sample might be passed through a conditioned cartridge, washed, and then the bound analytes are eluted with a solvent like methanol. nih.govunitedchem.com

In some methods, derivatization is used to enhance the ionization efficiency of estrogens, particularly when analyzing both free and conjugated forms. nih.govnih.gov For example, derivatization with dansyl chloride can improve the mass spectrometric signal. nih.govuliege.be However, for the direct analysis of estrogen sulfates, derivatization is not always necessary, as they can be ionized effectively in negative mode. nih.gov The final extract is typically reconstituted in a solvent compatible with the LC mobile phase before injection into the LC-MS system. unitedchem.com

The table below outlines a typical workflow for sample preparation in LC-MS analysis of estrogen conjugates.

StepDescriptionPurposeCommon Reagents/Materials
Internal Standard Spiking Addition of a known quantity of Estrone-d4 3-Sulfate to the sample.To correct for analyte loss during sample processing and for matrix effects.Methanolic solution of Estrone-d4 3-Sulfate.
Protein Precipitation Removal of proteins from biological samples (e.g., serum).To prevent clogging of the LC column and reduce matrix interference.Acetonitrile. uliege.be
Solid-Phase Extraction (SPE) Selective isolation and concentration of analytes from the sample matrix.To clean the sample and improve detection limits.C18 or polymer-based SPE cartridges. nih.govunitedchem.com
Elution Release of the bound analytes from the SPE cartridge.To collect the purified analytes for analysis.Methanol or a mixture of methanol and acetonitrile. nih.govunitedchem.com
Evaporation & Reconstitution The eluate is dried down and redissolved in a specific volume of solvent.To concentrate the sample and ensure compatibility with the mobile phase.Nitrogen gas for drying; water/acetonitrile mixture for reconstitution. uliege.beunitedchem.com

Optimization of Chromatographic Separation Parameters for Estrone-d4 3-Sulfate

Achieving effective chromatographic separation is crucial for accurately quantifying Estrone-d4 3-Sulfate and its unlabeled counterpart, Estrone-3-Sulfate, distinguishing them from other endogenous steroids and matrix components. The optimization process involves careful selection of the analytical column and mobile phase composition.

A popular choice for the separation of steroid conjugates is a C18 reversed-phase column. uliege.be These columns provide excellent retention and separation for moderately polar compounds like estrogen sulfates. The mobile phase typically consists of a mixture of an aqueous component and an organic solvent, run in a gradient elution mode. This allows for efficient separation of a wide range of compounds within a single analytical run. Common mobile phase components include water with a small amount of an additive like formic acid or ammonia to improve peak shape and ionization, and an organic modifier such as acetonitrile or methanol. uliege.bersc.org

The parameters are fine-tuned to ensure that Estrone-d4 3-Sulfate has a sharp peak shape and is well-resolved from any potential interferences. The flow rate is optimized for the specific column dimensions to achieve the best separation efficiency in the shortest possible time. rsc.org

Key chromatographic parameters are summarized in the table below.

ParameterTypical SelectionPurpose
Analytical Column Reversed-phase C18 (e.g., Acquity UPLC BEH C18, Hypersil GOLD C18). uliege.bersc.orgProvides effective separation of steroid conjugates based on their hydrophobicity.
Mobile Phase A Water with an additive (e.g., 0.1% formic acid or 0.02 M ammonia). uliege.bersc.orgThe aqueous component of the mobile phase system. Additives control pH and improve peak shape.
Mobile Phase B Organic solvent (e.g., acetonitrile or methanol) with an additive. uliege.bersc.orgThe organic component used to elute analytes from the column.
Elution Mode GradientThe proportion of Mobile Phase B is increased over time to elute compounds with increasing hydrophobicity.
Flow Rate 180-400 µL/minOptimized for column dimensions to ensure efficient separation. rsc.org
Injection Volume 10-20 µLThe amount of prepared sample introduced into the LC system. uliege.bersc.org

Tandem Mass Spectrometry (MS/MS) for Enhanced Specificity and Sensitivity

Tandem mass spectrometry (MS/MS) is the detection method that provides the high specificity and sensitivity required for quantifying low-concentration analytes like estrogen sulfates in complex biological matrices. tandfonline.comtandfonline.com For estrogen sulfates, electrospray ionization (ESI) in the negative ion mode is commonly employed because the sulfate (B86663) group readily loses a proton to form a negative ion [M-H]⁻. nih.govrsc.org

The MS/MS instrument, typically a triple-quadrupole mass spectrometer, operates in Multiple Reaction Monitoring (MRM) mode. nih.govtandfonline.com In this mode, the first quadrupole (Q1) is set to isolate the specific mass-to-charge ratio (m/z) of the deprotonated molecule of interest (the precursor ion), such as Estrone-3-Sulfate or its deuterated standard, Estrone-d4 3-Sulfate. This precursor ion is then fragmented in the second quadrupole (q2), a collision cell. The third quadrupole (Q3) is set to monitor for a specific, characteristic fragment ion (the product ion). nih.gov

This process of monitoring a specific precursor-to-product ion transition is highly selective, as it filters out most other ions from the sample matrix, significantly reducing background noise and enhancing sensitivity. tandfonline.com For Estrone-3-Sulfate, a typical MRM transition might be m/z 349.2 > 269.25. fda.gov The corresponding transition for the internal standard, Estrone-d4 3-Sulfate, would be monitored in parallel to ensure accurate quantification. fda.gov This high degree of specificity allows for reliable measurement even at very low concentrations, with limits of quantification often reaching the picogram per milliliter (pg/mL) level. nih.govresearchgate.net

ParameterTypical SettingFunction
Ionization Mode Electrospray Ionization (ESI), Negative Mode. nih.govEfficiently ionizes sulfated steroids, forming [M-H]⁻ ions.
Analysis Mode Multiple Reaction Monitoring (MRM). tandfonline.comProvides high specificity and sensitivity by monitoring specific precursor-product ion transitions.
Precursor Ion (Q1) m/z of the deprotonated analyte (e.g., 349.2 for E1S). fda.govSelects the ion corresponding to the target analyte.
Product Ion (Q3) m/z of a characteristic fragment (e.g., 269.25 for E1S). fda.govConfirms the identity of the analyte and provides quantitative signal.
Internal Standard Estrone-d4 3-Sulfate.Used to correct for variability; monitored using its own specific MRM transition (e.g., m/z 354.2 > 274.25). fda.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for steroid analysis, valued for its high chromatographic resolution. However, its application to estrogen sulfates like Estrone-3-Sulfate is more complex than LC-MS because these compounds are non-volatile and thermally labile. acs.org Therefore, direct analysis is not feasible, and extensive sample preparation, including deconjugation and derivatization, is mandatory. acs.orgmdpi.com

Derivatization Strategies for GC-MS Analysis of Estrogen Sulfates

To make estrogen sulfates suitable for GC-MS analysis, a two-step process is generally required: deconjugation followed by derivatization.

Investigations into Endogenous Steroid Metabolism

Elucidation of Estrogen Metabolic Pathways Using Labeled Tracers

The use of isotopically labeled tracers, such as Estrone-d4 3-Sulfate, is a cornerstone of modern metabolic research. By introducing a "heavy" version of a native compound into a biological system, scientists can follow its journey and identify its metabolic products using techniques like mass spectrometry. This approach is instrumental in elucidating the complex network of estrogen biotransformation.

When Estrone-d4 3-Sulfate is administered, the deuterium (B1214612) atoms act as a stable isotopic label. This label does not alter the compound's chemical behavior, allowing it to be processed by enzymes just like its endogenous counterpart, estrone (B1671321) sulfate (B86663). Researchers can then track the appearance of deuterated estrone (Estrone-d4) and deuterated estradiol (Estradiol-d4) in various tissues and fluids. This methodology provides definitive insights into the rates of conversion, tissue-specific metabolic activities, and the dynamic interplay between different estrogen forms. It allows for the precise measurement of the flux through key enzymatic pathways, such as those governed by steroid sulfatase and 17β-hydroxysteroid dehydrogenases, providing a quantitative understanding of local estrogen production.

Role of Estrone Sulfate as a Biologically Inactive Estrogen Reservoir

Estrone sulfate (E1S) is the most abundant estrogen in circulation, with plasma concentrations that can be 10 to 25 times higher than those of unconjugated estrone (E1) or estradiol (E2). taylorandfrancis.com Despite its high concentration, E1S itself is biologically inactive, showing less than 1% of the binding affinity for estrogen receptors (ERα and ERβ) compared to estradiol. wikipedia.org Its high water solubility and long half-life in the bloodstream allow it to function as a large, stable, and circulating reservoir of precursor estrogens. taylorandfrancis.comwikipedia.orgdrugs.comnih.gov

This reservoir is particularly important in postmenopausal women, where the ovaries have ceased producing significant amounts of estrogen. taylorandfrancis.com In these women, peripheral tissues can draw from the circulating pool of E1S, convert it into active estrogens, and thereby regulate local hormonal action in an "intracrine" fashion. nih.govnih.gov The conversion of this vast, inactive pool into potent estrogens at the tissue level is a critical factor in the physiology of estrogen-responsive tissues like the bone, breast, and endometrium. oup.comnih.govoup.com

Table 1: Relative Abundance of Circulating Estrogens
Estrogen CompoundRelative Circulating ConcentrationBiological Activity
Estrone Sulfate (E1S)High (10-25x greater than E1/E2)Inactive (acts as a reservoir) wikipedia.org
Estrone (E1)ModerateWeakly Estrogenic clevelandclinic.org
Estradiol (E2)LowPotent, Biologically Active Estrogen nih.gov

Enzymatic Interconversion of Estrogen Conjugates

The biological activity of estrogens is tightly controlled by a balance between their conjugated (inactive) and unconjugated (active) forms. This balance is maintained by the opposing actions of specific enzymes that add or remove sulfate groups, effectively switching estrogen activity on and off within tissues.

Steroid sulfatase (STS) is a key enzyme that reactivates estrogens by catalyzing the hydrolysis of the sulfate group from estrone sulfate (E1S), converting it into biologically active estrone (E1). nih.govoup.comnih.gov This desulfonation step is crucial for local estrogen production in peripheral tissues. nih.govfrontiersin.org

STS is a membrane-bound enzyme located in the endoplasmic reticulum. wikipedia.org Its activity is widespread throughout the body and has been identified in numerous tissues, including the breast, endometrium, bone, and brain. oup.comnih.gov By liberating estrone from the large circulating pool of E1S, STS provides the necessary substrate for the synthesis of the most potent estrogen, estradiol. oup.comfrontiersin.org The expression and activity of STS are often elevated in hormone-dependent diseases, highlighting its critical role in supplying active steroids that can stimulate cell growth. oup.comnih.gov

Acting in opposition to STS is a family of enzymes known as sulfotransferases (SULTs). frontiersin.org These are cytosolic phase II enzymes that catalyze the sulfation of estrogens, a process also known as sulfoconjugation. nih.govnih.gov Specifically, estrogen sulfotransferase (SULT1E1) exhibits a high affinity for estrone and estradiol, transferring a sulfonate group from the universal donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the estrogen molecule. nih.govnih.gov

This reaction converts active estrogens like estrone and estradiol back into their inactive, water-soluble sulfate forms, primarily estrone sulfate. nih.govwikipedia.org This inactivation facilitates their excretion or their return to the circulating reservoir. nih.govovid.com The balance between STS and SULT1E1 activity is therefore a critical regulatory mechanism that determines the net level of biologically active estrogens within a specific tissue, protecting it from excessive estrogenic effects. nih.govnih.gov

Once estrone is formed from estrone sulfate via STS, it can undergo several further metabolic transformations mediated by other key enzyme systems.

17β-Hydroxysteroid Dehydrogenases (17β-HSD): The estrone produced by STS activity is a relatively weak estrogen. It can be converted to the highly potent estrogen, estradiol (E2), by the action of 17β-hydroxysteroid dehydrogenases (17β-HSDs). frontiersin.orgnih.govencyclopedia.pub This conversion is a pivotal step in activating the estrogenic signal. Conversely, other types of 17β-HSD can catalyze the reverse reaction, oxidizing estradiol back to estrone, thus dampening the signal. frontiersin.org

UDP-Glucuronosyltransferases (UGTs): In addition to sulfation, glucuronidation is another major phase II conjugation pathway for inactivating estrogens. oup.comnih.gov UDP-glucuronosyltransferases (UGTs) are microsomal enzymes that attach a glucuronic acid moiety to estrone and estradiol. oup.com This process, similar to sulfation, increases the water solubility of the estrogens, neutralizes their biological activity, and prepares them for excretion. nih.gov

Cytochrome P450 3A4 (CYP3A4): Estrogens can also be metabolized through oxidation by phase I enzymes, primarily the cytochrome P450 (CYP) superfamily. CYP3A4 and CYP3A5 are known to catalyze the hydroxylation of estrogens, such as the formation of 16α-hydroxyestrone (16α-OHE1) from estrone. nih.govoup.com Research has shown that the rate of this conversion is significantly higher when estrone is generated in situ from estrone sulfate, suggesting a coordinated metabolic sequence where the product of STS activity (estrone) is efficiently channeled to CYP3A4 for further metabolism. nih.gov This highlights the intricate coupling of sulfatase activity with subsequent oxidative pathways. nih.govoup.com

Table 2: Key Enzymes in Estrone Sulfate Metabolism and Biotransformation
EnzymeAbbreviationPrimary FunctionEffect on Estrogen Activity
Steroid SulfataseSTSHydrolyzes Estrone Sulfate to Estrone oup.comActivation nih.gov
Estrogen SulfotransferaseSULT1E1Conjugates Estrone to Estrone Sulfate nih.govInactivation nih.gov
17β-Hydroxysteroid Dehydrogenase17β-HSDInterconverts Estrone and Estradiol frontiersin.orgPotentiation (E1 → E2)
UDP-GlucuronosyltransferaseUGTConjugates Estrogens with Glucuronic Acid oup.comInactivation nih.gov
Cytochrome P450 3A4CYP3A4Oxidizes/Hydroxylates Estrone nih.govMetabolic Alteration

Biochemical and Cellular Research Applications

Studies on Estrogen-Related Signaling Pathways and Their Implications

The study of estrogen-related signaling is essential for understanding the development and progression of hormone-dependent diseases, such as breast cancer. frontiersin.org In many of these conditions, the local production of active estrogens within the target tissue is a key driver of cell proliferation. nih.gov One of the primary mechanisms for this is the "sulfatase pathway," where biologically inactive, sulfo-conjugated steroids like Estrone (B1671321) 3-Sulfate (E1S) are converted into active estrogens. nih.gov

E1S is a major circulating estrogen in postmenopausal women and can be taken up by cancer cells. nih.govfda.gov Inside the cell, the enzyme steroid sulfatase (STS) hydrolyzes E1S to estrone (E1). medchemexpress.comwikipedia.org Estrone can then be converted to the more potent estradiol (E2) by 17β-hydroxysteroid dehydrogenases. nih.govwikipedia.org Both estrone and estradiol can then bind to and activate estrogen receptors (ERs), triggering signaling pathways that promote tumor growth. frontiersin.orgnih.gov

In research exploring these pathways, Estrone-d4 3-Sulfate Sodium Salt is used as a stable isotope-labeled internal standard. veeprho.com Its incorporation into experimental systems allows for the accurate tracing and quantification of the uptake and metabolic conversion of E1S to E1 and subsequently to E2. This precision is crucial for determining the contribution of the sulfatase pathway to the intracellular pool of active estrogens and for evaluating the efficacy of potential therapeutic inhibitors of the enzymes involved.

Investigation of Organic Anion Transport Polypeptides (OATPs) and Sodium-Dependent Organic Anion Transporter (SOAT/SLC10A6) Interactions

Because sulfated steroids like E1S are negatively charged, they cannot freely diffuse across cell membranes. wikipedia.org Their entry into target cells, such as breast cancer cells, is mediated by specific carrier proteins. wikipedia.orgnih.gov Key transporters involved in this process include members of the Organic Anion Transporting Polypeptides (OATP) family and the Sodium-Dependent Organic Anion Transporter (SOAT), also known as SLC10A6. wikipedia.orgnih.gov

The expression of these transporters in hormone-responsive tissues is a critical determinant of cellular sensitivity to circulating E1S. frontiersin.orgnih.gov Overexpression of certain OATPs has been reported in breast tumor tissues compared to normal tissues, potentially leading to higher intracellular concentrations of E1S and, consequently, increased local estrogen production. plos.org SOAT has been identified as a specific, high-affinity transporter for 3'-monosulfated steroids, including E1S. nih.govuni-augsburg.de Its expression in the ductal epithelium of the mammary gland highlights its potential role in the proliferation of hormone-dependent breast cancer. frontiersin.org

Estrone-d4 3-Sulfate Sodium Salt is an invaluable tool for studying the interaction between E1S and its transporters. In ligand binding and transport inhibition assays, the deuterated compound is used to accurately quantify the uptake of E1S in the presence of potential inhibitors. By serving as an internal standard, it helps to precisely measure the reduction in E1S transport, allowing for the determination of the inhibitory potency of test compounds.

For example, studies on the non-deuterated Estrone 3-Sulfate have determined its inhibitory activity against different OATP isoforms. These studies are fundamental to identifying selective inhibitors that could block the uptake of E1S into cancer cells, thereby cutting off a key supply of precursor for estrogen production.

TransporterSubstrate/InhibitorIC50 (µM)
OATP1B1Estrone 3-Sulfate0.06 caymanchem.com
OATP1B3Estrone 3-Sulfate19.3 caymanchem.com

This table presents IC50 values for the non-deuterated Estrone 3-Sulfate, demonstrating its interaction with OATP transporters. In such studies, Estrone-d4 3-Sulfate Sodium Salt would be used as an internal standard to ensure the accurate quantification of the substrate.

In Vitro Cellular Models for Estrogen Metabolism Research

In vitro cellular models, particularly hormone-dependent breast cancer cell lines like MCF-7 and T47D, are essential for dissecting the mechanisms of estrogen metabolism and its role in cancer progression. frontiersin.orgplos.org These models allow researchers to study the uptake of estrogen precursors, their metabolic conversion, and the subsequent cellular responses in a controlled environment.

Studies using these cell lines have demonstrated that they can take up E1S from the culture medium via transporters like OATPs and SOAT. frontiersin.orgplos.org Once inside the cell, the metabolic machinery, including steroid sulfatase, converts E1S into estrone, stimulating ER-mediated gene expression and cell proliferation. plos.org

A key application of Estrone-d4 3-Sulfate Sodium Salt in these cellular models is for the precise assessment of metabolite formation rates. Researchers introduce the deuterated compound into the cell culture medium and can then track its conversion to deuterated metabolites, such as Estrone-d4 (E1-d4).

Using techniques like liquid chromatography-mass spectrometry (LC-MS), the distinct mass of the deuterated metabolites allows them to be clearly distinguished and quantified separately from their endogenous, non-labeled counterparts. This enables the calculation of precise rates of enzymatic activity, such as that of steroid sulfatase, under various experimental conditions. For instance, a study on wheat demonstrated that Estrone 3-Sulfate was de-sulfated and transformed into estrone at a rate of 4%-45% in the plant's root system. nih.gov While this study was in a plant model, similar principles are applied in human cell systems, where Estrone-d4 3-Sulfate Sodium Salt provides the necessary analytical standard for accurate rate determination.

Cell System / OrganismPrecursorMetaboliteConversion Rate (%)
Wheat RootEstrone 3-SulfateEstrone4 - 45 nih.gov

This table illustrates metabolite formation from Estrone 3-Sulfate in a biological system. In equivalent studies using human cell lines, Estrone-d4 3-Sulfate Sodium Salt is used as an internal standard to accurately quantify these conversion rates.

The balance between estrogen sulfation (inactivation) by sulfotransferases (SULTs) and desulfation (activation) by steroid sulfatase (STS) is a critical control point in estrogen signaling. nih.gov Modulators that can shift this balance, for example, by inhibiting STS, are of significant therapeutic interest for hormone-dependent cancers. medchemexpress.com

In vitro cell models are used extensively to screen for and characterize such modulators. In these assays, Estrone-d4 3-Sulfate Sodium Salt is used as a substrate for the STS enzyme. The effect of a potential inhibitor is measured by quantifying the reduction in the formation of the product, Estrone-d4. The use of the stable isotope-labeled substrate ensures that the measurements are highly specific and not confounded by endogenous estrogens within the cell system, providing a clear and accurate assessment of the modulator's inhibitory effect on estrogen activation.

Computational and Modeling Approaches in Conjugated Estrogen Research

Homology Modeling of Steroid Sulfatase (STS) and Related Enzymes

Steroid sulfatase (STS) plays a pivotal role in the endocrine system by hydrolyzing steroid sulfates, such as estrone-3-sulfate (E1S), into their biologically active, unconjugated forms. oup.com This function makes STS a key therapeutic target, particularly in hormone-dependent cancers. patsnap.comnih.gov Despite its importance, obtaining a crystal structure of this membrane-associated protein has been challenging. To overcome this, researchers have employed homology modeling to construct a three-dimensional representation of the STS enzyme.

Homology modeling builds a 3D model of a target protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein. For STS, a homology model was constructed that revealed the architecture of its active site. acs.orgacs.org This model identified key amino acid residues crucial for its catalytic function. acs.org

Key features of the STS active site model include:

The Catalytic Residue: A unique formylglycine residue at position 75 (FGly75) is central to the catalytic mechanism. acs.orgresearchgate.net

Key Amino Acids: The model clearly shows the positions of essential amino acid residues such as His136, His290, Lys134, and Lys368, which are believed to be involved in substrate binding and catalysis. oup.comacs.org

Metal Ion Coordination: The model also delineates the coordination sphere of a magnesium ion by residues Asp35, Asp36, Asp342, and Gln343, which is important for the enzyme's structural integrity and function. acs.org

The development of this homology model has been a significant step forward, providing a structural framework to understand how substrates and inhibitors interact with the enzyme and guiding further research. acs.org

Molecular Docking Studies of Estrone-3-Sulfate Mimics and Inhibitors

With a reliable homology model of STS, researchers can perform molecular docking studies to investigate the binding of various ligands to the enzyme's active site. acs.org Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, allowing for the prediction of binding affinity and interaction patterns. mdpi.com

These studies have been instrumental in understanding how the natural substrate, estrone-3-sulfate, and its synthetic mimics and inhibitors fit into the catalytic pocket of STS. acs.orgacs.org Docking simulations confirm that active inhibitors and substrate mimics are positioned within the proposed area of catalysis, validating the predictive power of the homology model. acs.org

Key findings from docking studies include:

Binding of Estrone-3-Sulfate Mimics: Novel analogues of estrone-3-sulfate, where the sulfate (B86663) group is replaced by surrogates like methylthiophosphonate, were synthesized and evaluated. acs.org Docking studies showed that these mimics occupy the active site, and their binding is influenced by factors such as charge, size, and hydrophobicity. acs.org

Inhibitor Interactions: Docking of various inhibitors, including coumarin-based sulfamates and C-ring oxidized estrone (B1671321) derivatives, has helped to elucidate their mechanism of action. mdpi.comnih.gov For example, the carbonyl group of the steroid moiety of some inhibitors forms hydrogen bonds with key residues like Met374 in related enzymes. scirp.org

Role of Specific Groups: The studies highlight the importance of a negatively charged group for optimal binding, although a cleavable group can sometimes compensate for the lack of a formal charge. acs.orgacs.org

The insights gained from molecular docking are crucial for the rational design of new, more potent, and selective STS inhibitors. researchgate.net The binding affinities and inhibitory activities predicted by these computational models are often validated through in vitro enzyme kinetic assays, where Estrone-d4 3-Sulfate Sodium Salt can be used as a stable, labeled internal standard for precise quantification of enzyme activity.

Structure-Activity Relationship (SAR) Analysis for Enzyme Inhibition

Structure-Activity Relationship (SAR) analysis is a critical component of drug design that relates the chemical structure of a molecule to its biological activity. gardp.orgdrugdesign.org By systematically modifying the structure of a lead compound and observing the corresponding changes in its inhibitory potency, researchers can identify the key chemical features required for optimal activity. acs.orggardp.org

For STS inhibitors, SAR studies have provided a wealth of information for designing more effective therapeutic agents. acs.org These analyses have focused on modifications to both the steroid backbone and the pharmacophore, which is the part of the molecule responsible for its biological action.

Key SAR findings for STS inhibitors include:

Importance of the Pharmacophore: For irreversible inhibitors, a phenol (B47542) sulfamate (B1201201) ester group has been identified as a highly effective pharmacophore. nih.gov

Influence of Physicochemical Properties: SAR studies have demonstrated that factors such as hydrophobicity, basicity, chirality, size, and charge all play a role in determining a compound's ability to inhibit STS. acs.org Hydrophobicity appears to be a particularly dominant factor. acs.org

Development of Novel Inhibitors: Based on SAR principles, novel series of inhibitors have been developed. For instance, inspired by the clinical trial candidate irosustat, researchers created tricyclic and tetracyclic coumarin-based sulfamates with potent inhibitory activity. nih.gov

The table below presents data from a study on coumarin-based STS inhibitors, illustrating the structure-activity relationships.

CompoundStructure ModificationK_I (nM)k_inact/K_I (nM⁻¹min⁻¹)
9e Tricyclic Coumarin-based0.0528.6
10c Tetracyclic Coumarin-based0.419.1
Data sourced from a study on coumarin-based sulfamates as STS inhibitors. nih.gov

This data clearly shows how structural changes (tricyclic vs. tetracyclic) impact the kinetic parameters of inhibition, providing valuable guidance for future drug development efforts. nih.gov

Future Research Directions and Translational Applications

Development of Novel Analytical Methodologies for Steroid Profiling

The pursuit of more precise and sensitive methods for steroid analysis is a continuous endeavor in clinical and research settings. Deuterated standards, such as Estrone-d4 3-sulfate sodium salt, are instrumental in this progress, particularly in the realm of mass spectrometry.

The use of stable isotope-labeled internal standards is a cornerstone of accurate quantification in mass spectrometry-based assays. sigmaaldrich.com These standards, due to their similar physicochemical properties to the analytes of interest, help to correct for variations that can occur during sample preparation and analysis. sigmaaldrich.com The development of novel analytical methodologies often involves the use of techniques like gas chromatography-isotope ratio mass spectrometry (GC-IRMS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govendocrine-abstracts.org These methods allow for the simultaneous profiling of multiple steroids, providing a comprehensive snapshot of the steroid metabolome. endocrine-abstracts.org

Future research will likely focus on:

Enhanced Sensitivity and Specificity: Developing methods with lower limits of detection to accurately measure the often trace concentrations of steroids in biological matrices like blood and urine. nih.govnih.govresearchgate.net

High-Throughput Analysis: Creating faster and more efficient assays to handle large numbers of samples, which is crucial for large-scale clinical studies and population screening. nih.gov

Minimizing Interference: Refining purification techniques to remove interfering compounds that can affect the accuracy of measurements. nih.govnih.govresearchgate.netrsc.org

The use of deuterated standards like Estrone-d4 3-sulfate sodium salt in these advanced analytical platforms will be critical for achieving the necessary precision and reliability for both research and diagnostic applications. sigmaaldrich.comunige.ch

Expanded Applications of Deuterated Estrone (B1671321) Conjugates in Systems Biology

Systems biology aims to understand the complex interactions within biological systems. Deuterated steroid conjugates, including Estrone-d4 3-sulfate sodium salt, serve as powerful tools in this field, acting as tracers to follow the intricate pathways of steroid metabolism in vivo. maastrichtuniversity.nlnih.gov

By introducing a labeled compound into a biological system, researchers can track its conversion to other metabolites, providing insights into the rates of metabolic processes and the activities of specific enzymes. maastrichtuniversity.nlnih.govtechnologynetworks.com This stable isotope tracer methodology is invaluable for studying the dynamics of hormone production, clearance, and interconversion. maastrichtuniversity.nlnih.govtechnologynetworks.com

Future applications in systems biology are expected to include:

Mapping Metabolic Networks: Elucidating the complex web of reactions that estrogens and their conjugates undergo in various tissues and disease states.

Investigating Hormone-Related Disorders: Studying the metabolic dysregulation that underlies conditions such as hormone-dependent cancers and metabolic syndrome. nih.govmetwarebio.com

Personalized Medicine: Developing the ability to create individual-specific metabolic profiles to tailor therapeutic interventions. metwarebio.com

Integration of Multi-Omics Data for Comprehensive Metabolic Understanding

The complexity of biological systems necessitates a multi-faceted approach. The integration of data from different "omics" fields—such as transcriptomics (gene expression), proteomics (protein expression), and metabolomics (metabolite levels)—offers a more complete picture of metabolic function. mdpi.comnih.gov

By combining these datasets, researchers can move beyond studying isolated components to understanding how genes, proteins, and metabolites interact to control metabolic pathways. nih.govmdpi.com For instance, transcriptomic data can reveal changes in the expression of genes encoding for steroidogenic enzymes, while metabolomic data, aided by deuterated standards, can show the resulting changes in steroid hormone levels. nih.gov This integrated approach can help to identify key regulatory points in metabolic networks and uncover novel biomarkers for disease. mdpi.comnih.gov

Future research in this area will focus on:

Developing Advanced Computational Tools: Creating sophisticated algorithms and software to effectively integrate and analyze large, complex multi-omics datasets. tum.denih.gov

Identifying Disease Signatures: Using integrated data to find unique molecular fingerprints associated with specific diseases, which can aid in diagnosis and prognosis. nih.govresearchgate.net

Unraveling Disease Mechanisms: Gaining a deeper understanding of the molecular underpinnings of diseases by connecting genetic and environmental factors to metabolic outcomes. news-medical.netmdpi.com

Q & A

Q. Table 1. Key Physicochemical Properties of Estrone-d4 3-Sulfate Sodium Salt

PropertyValueSource
Molecular FormulaC18D4H17NaO5S
Molecular Weight372.41 g/mol
Purity≥95 atom % D, ≥99% (CP)
Stabilizers35% TRIS-d5
Solubility in Methanol9.8–10.2 mg/mL

Q. Table 2. Common Experimental Pitfalls and Solutions

PitfallSolutionReference
Matrix effects in LC-MS/MSUse post-column analyte infusion to optimize ion source parameters
Hydrolysis during assaysInclude 1 mM ascorbate in buffers to inhibit sulfatases
Batch variabilityCharacterize each batch via <sup>1</sup>H-NMR and elemental analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.